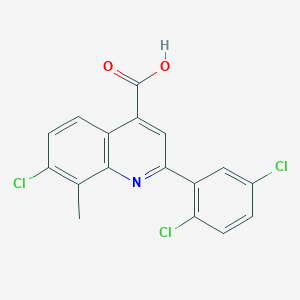

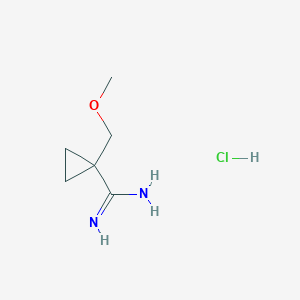

(2-Ethoxy-6-methoxyphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Ethoxy-6-methoxyphenyl)boronic acid” is a type of arylboronic acid . Arylboronic acids are widely used as safe and environmentally friendly new aromatization reagents for scientific research and production of various fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials .

Synthesis Analysis

The synthesis of boronic acid prodrugs has proven to be a good approach for reverting the problems associated with certain drugs . The preparation of compounds with this chemical group is relatively simple and well known . For instance, borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols .Molecular Structure Analysis

The molecular formula of “(2-Ethoxy-6-methoxyphenyl)boronic acid” is C9H13BO4 . The structures of ortho-alkoxyphenylboronic acids were determined by single crystal X-ray diffraction .Chemical Reactions Analysis

Boronic acids, such as “(2-Ethoxy-6-methoxyphenyl)boronic acid”, are used in Suzuki reaction, an organic reaction that is classified as a coupling reaction where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .Physical And Chemical Properties Analysis

The molecular weight of “(2-Ethoxy-6-methoxyphenyl)boronic acid” is 196.01 .科学的研究の応用

Suzuki-Miyaura Cross-Coupling

(2-Ethoxy-6-methoxyphenyl)boronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds, allowing for the synthesis of various complex molecules, including pharmaceuticals, agrochemicals, and organic materials.

Protodeboronation

The compound can undergo protodeboronation, which is a process where the boron moiety is removed . This reaction is crucial for the synthesis of certain organic compounds, including natural products and pharmaceuticals, by providing a method to introduce or remove functional groups selectively.

Drug Design

Boronic acids, including (2-Ethoxy-6-methoxyphenyl)boronic acid , are considered in the design of new drugs . They can act as boron carriers suitable for neutron capture therapy, a promising cancer treatment method.

Synthesis of Fine Chemicals

Arylboronic acids are used as aromatization reagents in the production of fine chemicals containing aryl structures . These include a wide range of products such as pharmaceuticals, pesticides, and advanced materials.

Radical-Polar Crossover Reactions

This compound can participate in radical-polar crossover reactions . These reactions are useful for creating complex molecules with high precision, which is essential in the development of new materials and active pharmaceutical ingredients.

Homologation Reactions

Homologation reactions involve the lengthening of carbon chains(2-Ethoxy-6-methoxyphenyl)boronic acid can be used in such reactions to create new carbon-carbon bonds, expanding the toolkit for organic synthesis .

Conjunctive Cross Coupling

Conjunctive cross-coupling involves the joining of two different organic groups. The boronic acid can be used in this type of coupling to create diverse molecular architectures, which is particularly useful in medicinal chemistry .

Functional Group Transformations

The boron moiety in (2-Ethoxy-6-methoxyphenyl)boronic acid can be converted into a broad range of functional groups . This transformation capability is essential for the synthesis of complex organic molecules with specific desired properties.

作用機序

Target of Action

The primary target of (2-Ethoxy-6-methoxyphenyl)boronic acid is the palladium (0) complex . This complex is a key component in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, including the production of various fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials .

Action Environment

The action of (2-Ethoxy-6-methoxyphenyl)boronic acid is influenced by several environmental factors. The compound is generally environmentally benign , suggesting that it may have minimal impact on the environment.

Safety and Hazards

将来の方向性

Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

特性

IUPAC Name |

(2-ethoxy-6-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-3-14-8-6-4-5-7(13-2)9(8)10(11)12/h4-6,11-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANKTDJVHCITTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1OCC)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2875980.png)

![4-(1-Butylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2875997.png)

![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875999.png)